2-[(Propan-2-ylideneamino)oxy]hexan-1-ol
Description
The compound 2-[(Propan-2-ylideneamino)oxy]hexan-1-ol is a hydroxylated aliphatic molecule featuring a propan-2-ylideneaminooxy substituent at the second carbon of a hexanol backbone. The propan-2-ylideneaminooxy group may confer chelating properties or serve as a precursor for heterocyclic derivatives.
Properties
CAS No. |
5001-44-5 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(propan-2-ylideneamino)oxyhexan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-9(7-11)12-10-8(2)3/h9,11H,4-7H2,1-3H3 |
InChI Key |
SVLNPLWAUHBJMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)ON=C(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the condensation of a hexanol derivative with a suitable aminooxy precursor containing the propan-2-ylideneamino group. This process is generally carried out under controlled conditions to ensure high yield and purity.
The key synthetic step is the formation of the aminooxy linkage (-ON=CR2), which can be achieved by reacting an aminooxy compound with an aldehyde or ketone derivative of the hexanol backbone, often under mildly basic conditions to facilitate nucleophilic attack and condensation.
Specific Reaction Conditions and Reagents
Starting Materials: Hexan-1-ol or its activated derivatives (e.g., hexanoic acid or hexan-1-ol derivatives) and an aminooxy compound such as N-propan-2-ylideneaminooxy species.
Reaction Medium: Polar aprotic solvents are preferred to dissolve both reactants and facilitate the reaction. Common solvents include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).
Temperature: The reaction is commonly conducted at temperatures ranging from 0 °C to 40 °C to control reaction rates and avoid side reactions.
Catalysts/Base: Mild bases such as triethylamine or sodium bicarbonate may be used to deprotonate the aminooxy group and promote condensation.
Purification: The product is purified by standard methods such as recrystallization or chromatography to remove unreacted starting materials and by-products.
Industrial Scale Synthesis
Industrial preparation scales up the laboratory methods with optimizations:
Use of higher reactant concentrations and controlled addition rates.
Employment of inert organic solvents such as toluene, xylene, or ethyl acetate to improve phase separation and yield.
Implementation of advanced purification techniques including recrystallization and chromatographic separation to meet purity standards.
Reaction monitoring by chromatographic and spectroscopic methods ensures consistent product quality.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Hexan-1-ol derivative + N-propan-2-ylideneaminooxy | Polar aprotic solvent, 0–40 °C, base catalyst | This compound | Controlled temperature to minimize side reactions |
| 2 | Purification | Recrystallization or chromatography | Pure target compound | Phase separation favored in organic solvents |
Analytical Data and Reaction Findings
Isomerism and Purity
The compound can exist as mixtures of stereoisomers (E/Z isomers) and tautomeric forms due to the aminooxy linkage. Preparation methods aim to control these isomers by reaction conditions and purification steps, as mixtures can affect biological activity and physical properties.
Solubility and Isolation
The product exhibits low water solubility, which facilitates isolation by phase separation when using organic solvents such as toluene or ethyl acetate. This property is advantageous for industrial-scale purification.
Reaction Optimization Parameters
| Parameter | Range/Value | Effect on Reaction |
|---|---|---|
| Temperature | 0 to +40 °C | Controls reaction rate and selectivity |
| Base equivalents | 0.05 to 0.5 molar ratio | Catalyzes condensation, affects yield |
| Solvent choice | Polar aprotic solvents | Enhances reactant solubility and phase separation |
| Reactant ratio | 1:1 to 1:5 (ketoxime: aminooxy) | Influences conversion and purity |
Research Findings from Literature
A patent (EP1925610A1) outlines a related process where ketoximes react with ethylene oxide under basic conditions to form hydroxyethyl ketoximes, highlighting the importance of solvent choice and temperature control, which can be extrapolated to the preparation of aminooxy derivatives like this compound.
Academic research emphasizes the use of DMSO and other polar aprotic solvents to dissolve aminooxy compounds and facilitate reactions at moderate temperatures, ensuring high yields and controlled stereochemistry.
Industrial practices favor aromatic solvents such as toluene and xylene for their ability to aid phase separation and product isolation, as well as for their inertness under reaction conditions.
Summary Table of Preparation Methods
| Method Type | Key Reactants | Solvents Used | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Laboratory Synthesis | Hexan-1-ol derivative + aminooxy compound | DMSO, THF, DMF | 0–40 °C, base catalyst | High purity, controlled isomerism | Requires careful temperature control |
| Industrial Synthesis | Same as lab scale, scaled quantities | Toluene, xylene, ethyl acetate | Controlled temp and base | Efficient phase separation, scalable | Solvent recovery needed |
Chemical Reactions Analysis
Types of Reactions
2-[(Propan-2-ylideneamino)oxy]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(Propan-2-ylideneamino)oxy]hexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Propan-2-ylideneamino)oxy]hexan-1-ol involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through these interactions, which can modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexan-1-ol (CAS 111-27-3)
- Structure : A primary alcohol with a six-carbon chain.
- Applications: Widely used in industrial solvents, fragrances (e.g., fruity notes in olive oil and prickly pear ), and as a precursor in chemical synthesis.
- Toxicity: Non-genotoxic and non-teratogenic in animal studies . Low acute toxicity but classified as flammable (Category 3) with skin/eye irritation risks .
- Ecological Impact : Toxic to aquatic organisms (e.g., fish, daphnia) .
2-Ethyl-1-hexanol (CAS 104-76-7)
- Structure : Branched primary alcohol with an ethyl group at C2.
- Applications : Key intermediate in plasticizers (e.g., dioctyl phthalate) and surfactants .
- Toxicity: Higher volatility and occupational exposure risks compared to hexan-1-ol. Limited data on reproductive toxicity in the evidence.
Hexanal (CAS 66-25-1)
- Structure : Aldehyde derivative of hexan-1-ol.
- Applications : Contributes to rancid odors in oxidized foods but also fruity aromas in ripe fruits .
- Reactivity: Prone to oxidation, forming hexanoic acid.
2-[(3S,7S,11S)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
- Structure: A marine-derived diterpenoid with a hydroxylated alkyl chain .
Table 1: Comparative Properties of Selected Alcohols
*Inferred properties for 2-[(Propan-2-ylideneamino)oxy]hexan-1-ol.
Biological Activity
2-[(Propan-2-ylideneamino)oxy]hexan-1-ol, an organic compound with the molecular formula C_{11}H_{23}N_{1}O_{2} and a molecular weight of approximately 187.24 g/mol, is notable for its unique structural features, particularly the aminooxy group. This functional group is significant in biological interactions, allowing the compound to form covalent bonds with electrophilic centers in biomolecules, which can influence their functionality and stability.
Chemical Structure and Properties
The compound is characterized by a hexan-1-ol backbone and a propan-2-ylideneaminooxy functional group. Its chemical structure can be represented as follows:
This structure facilitates various chemical interactions, making it a compound of interest in both synthetic and biological chemistry.
Biological Activity
The biological activity of this compound is primarily attributed to its aminooxy group, which enables it to interact with proteins and other biomolecules. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active sites, altering enzymatic activity.
- Modulation of Cellular Processes : By interacting with signaling proteins, it may influence various cellular pathways.
Research indicates that compounds containing aminooxy groups can participate in biochemical pathways that are crucial for cellular function. The formation of covalent bonds with proteins can lead to significant changes in protein behavior, potentially affecting metabolic processes.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-{[(Methoxy)amino]oxy}hexanoic acid | Contains a methoxy group | Different reactivity due to the electron-donating nature |
| 2-{[(Ethoxy)amino]oxy}hexanoic acid | Contains an ethoxy group | Alters solubility and interaction profiles |
| 2-{[(Butan-2-y lidene)amino]oxy}hexanoic acid | Contains a butan-2-y lidene group | Influences stability and reactivity differently |
The presence of the propan structure in this compound affects its stability, solubility, and overall interaction with other molecules, making it distinct from its analogs.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Antimicrobial Activity : Preliminary research suggests that compounds with aminooxy functionalities exhibit antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Enzyme Interaction Studies : Investigations into enzyme inhibition mechanisms have revealed that compounds with aminooxy groups can significantly affect enzyme kinetics. For example, studies have shown that aminooxy derivatives can inhibit urease activity with IC50 values around 62.5 µg/mL .
Q & A
Q. What are the common synthetic routes for 2-[(Propan-2-ylideneamino)oxy]hexan-1-ol?
The synthesis typically involves the reaction of a hydroxylamine derivative (e.g., propan-2-ylideneamine) with a hexanol-based substrate. A widely reported method (e.g., for structurally similar compounds) employs propylene oxide or epoxide intermediates in the presence of catalysts like NaOH or KOH, dissolved in polar solvents such as ethanol or methanol . For example:
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxyamino and hexanol backbone. Splitting patterns (e.g., doublets for -O-NH- groups) and chemical shifts (δ 3.5–4.5 ppm for oxy protons) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C₉H₁₉NO₂, theoretical 195.26 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C linkage) .
Q. What are the common derivatives of this compound, and how are they synthesized?
Derivatives are synthesized via oxidation, reduction, or substitution:
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ketones or aldehydes | |
| Reduction | LiAlH₄, NaBH₄ | Amines or alcohols | |
| Substitution | SOCl₂, HCl | Halogenated derivatives (e.g., Cl) |
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test alternatives to NaOH/KOH, such as organocatalysts (e.g., DMAP) or ionic liquids, to reduce side reactions .
- Solvent Optimization : Compare aprotic solvents (e.g., DMF) with polar protic solvents to enhance solubility and reaction kinetics .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?
- Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration) to ensure reproducibility .
- Impurity Profiling : Use HPLC to check for byproducts (e.g., oxidized derivatives) that may interfere with bioassays .
- Stereochemistry Analysis : Isolate enantiomers via chiral chromatography and test separately, as bioactivity may depend on configuration .
Q. What mechanistic insights explain unexpected oxidation products?
- Radical Intermediates : Use ESR spectroscopy to detect radical species during KMnO₄-mediated oxidation, which may lead to non-selective cleavage .
- Computational Modeling : Perform DFT calculations to predict preferred reaction pathways (e.g., C-O vs. C-N bond cleavage) .
Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be addressed?
Q. What stability challenges arise under varying storage conditions?
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (>150°C may degrade the oxyamino group) .
- Light Sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation (λmax ~270 nm) .
- Hygroscopicity : Use desiccants or inert-atmosphere storage to prevent hydrolysis of the oxyamino linkage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
